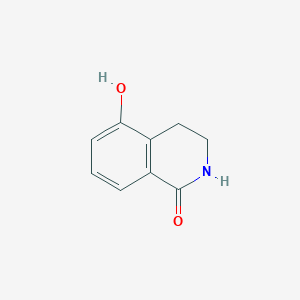

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQIVHHHBBVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530894 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56469-02-4 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic route involves a two-step process commencing with the synthesis of the precursor, 5-hydroxy-1(2H)-isoquinolinone, followed by its catalytic hydrogenation to yield the target molecule.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through the reduction of the corresponding unsaturated isoquinolinone. This approach leverages the commercial availability of the precursor or its straightforward synthesis from isoquinoline-5-sulfonic acid.

Part 1: Synthesis of 5-Hydroxy-1(2H)-isoquinolinone (Precursor)

The precursor, 5-hydroxy-1(2H)-isoquinolinone, can be synthesized from isoquinoline-5-sulfonic acid via a high-temperature reaction with a caustic alkali under pressure.

Experimental Protocol: Synthesis of 5-Hydroxy-1(2H)-isoquinolinone

Materials:

-

Isoquinoline-5-sulfonic acid

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for neutralization)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

A mixture of isoquinoline-5-sulfonic acid, sodium hydroxide, and water is charged into a pressure-rated reaction vessel.[1]

-

The vessel is sealed and the reaction mixture is heated to a temperature of 150-300°C under a pressure of 0.5-20 kgf/cm².[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting salt is neutralized with a mineral acid, such as hydrochloric acid.[1]

-

The aqueous solution is then extracted with a suitable organic solvent, like ethyl acetate.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 5-hydroxy-1(2H)-isoquinolinone.

Quantitative Data: Precursor Synthesis

| Parameter | Value/Range | Reference |

| Starting Material | Isoquinoline-5-sulfonic acid | [1] |

| Reagents | NaOH, H₂O | [1] |

| Temperature | 150-300 °C | [1] |

| Pressure | 0.5-20 kgf/cm² (gauge) | [1] |

| Molar Ratio (NaOH:Substrate) | 3-16 | [1] |

| NaOH Concentration | 40-90 wt.% in water | [1] |

Part 2: Synthesis of this compound

The final product is obtained through the catalytic hydrogenation of the precursor, 5-hydroxy-1(2H)-isoquinolinone. This reaction selectively reduces the double bond in the heterocyclic ring. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation.[2]

Proposed Experimental Protocol: Catalytic Hydrogenation

Materials:

-

5-Hydroxy-1(2H)-isoquinolinone

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Hydrogen (H₂) gas

-

Inert gas (Argon or Nitrogen)

-

Celite® (for filtration)

Procedure:

-

To a reaction flask, add 5-hydroxy-1(2H)-isoquinolinone and a suitable solvent (e.g., ethanol).

-

The flask is purged with an inert gas (Argon or Nitrogen).

-

Carefully add 10% Pd/C catalyst to the solution.

-

The reaction vessel is then evacuated and backfilled with hydrogen gas (this cycle is repeated several times to ensure an inert atmosphere is replaced with hydrogen). A hydrogen balloon can be used for atmospheric pressure reactions.

-

The reaction mixture is stirred vigorously at room temperature (or with gentle heating if necessary) under a hydrogen atmosphere.

-

The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the hydrogen atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or silica gel column chromatography.

Quantitative Data: Catalytic Hydrogenation

The following table provides typical conditions for the catalytic hydrogenation of isoquinolinones, based on analogous reactions.[2] The yield for a similar reduction of 5-methyl-1(2H)-isoquinolinone was reported to be 65%.[2]

| Parameter | Proposed Value/Range | Reference |

| Substrate | 5-Hydroxy-1(2H)-isoquinolinone | [2] |

| Catalyst | 5-10% Pd/C | [2] |

| Catalyst Loading | 5-10 mol% | General Practice |

| Solvent | Ethanol, Methanol, Acetic Acid | General Practice |

| Hydrogen Pressure | 1-4 atm (balloon to Parr shaker) | General Practice |

| Temperature | Room Temperature to 50 °C | General Practice |

| Reaction Time | 12-48 hours | General Practice |

| Reported Yield (analogous) | 65% | [2] |

Conclusion

The synthesis of this compound is a feasible process for research and development purposes. The two-step approach, involving the synthesis of the 5-hydroxy-1(2H)-isoquinolinone precursor followed by catalytic hydrogenation, provides a reliable route to this valuable compound. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and further investigation of this important molecular scaffold. Researchers should optimize the proposed hydrogenation conditions to achieve the best possible yield and purity for their specific applications.

References

"physicochemical properties of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound belonging to the class of dihydroisoquinolinones. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Notably, the 3,4-dihydroisoquinolin-1-one core structure is recognized as a pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy.[1] This technical guide provides a summary of the available physicochemical properties, potential synthetic routes, and the likely mechanism of action of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. The following tables summarize the known and predicted physicochemical properties. For context, data for the parent compound, 3,4-dihydro-2H-isoquinolin-1-one, and the unsaturated precursor, 5-Hydroxy-1(2H)-isoquinolinone, are also included where available.

Table 1: General Physicochemical Properties

| Property | This compound | 3,4-dihydro-2H-isoquinolin-1-one (Parent Compound) | 5-Hydroxy-1(2H)-isoquinolinone (Unsaturated Precursor) |

| CAS Number | 56469-02-4[2][3][4] | 1196-38-9[5] | 5154-02-9[6] |

| Molecular Formula | C₉H₉NO₂[7] | C₉H₉NO[5] | C₉H₇NO₂[6] |

| Molecular Weight | 163.17 g/mol [7] | 147.17 g/mol [5] | 161.16 g/mol [6] |

| Appearance | Off-white solid (predicted) | White to yellow powder or crystalline powder[8] | Off-white solid[6] |

Table 2: Predicted and Experimental Physicochemical Data

| Property | This compound | 3,4-dihydro-2H-isoquinolin-1-one (Parent Compound) | 5-Hydroxy-1(2H)-isoquinolinone (Unsaturated Precursor) |

| Melting Point | Data not available | Data not available | 270-275 °C[6] |

| Boiling Point | Data not available | Data not available | 287.44 °C (rough estimate)[6] |

| Solubility | Data not available | Data not available | DMSO: >36 mg/mL[6] |

| pKa | Data not available | Data not available | 8.52 ± 0.20 (Predicted)[6] |

| logP | Data not available | 1.2 (Predicted)[5] | Data not available |

Experimental Protocols

Potential Synthetic Route: Reduction of 5-Hydroxy-1(2H)-isoquinolinone

One plausible method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 5-hydroxy-1(2H)-isoquinolinone.[9] This precursor is commercially available.

Conceptual Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. biocat.com [biocat.com]

- 3. targetmol.cn [targetmol.cn]

- 4. vsnchem.com [vsnchem.com]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Presentation

The following tables summarize the predicted and observed spectroscopic data for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its structural analogues. These values are crucial for the structural elucidation and characterization of this and similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | Ar-OH |

| ~7.8 - 8.2 | br s | 1H | N-H |

| ~7.0 - 7.3 | t | 1H | H-7 |

| ~6.7 - 6.9 | d | 1H | H-6 |

| ~6.6 - 6.8 | d | 1H | H-8 |

| ~3.3 - 3.5 | t | 2H | H-3 (CH₂) |

| ~2.8 - 3.0 | t | 2H | H-4 (CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C-1) |

| ~155 | C-5 |

| ~135 | C-8a |

| ~128 | C-7 |

| ~120 | C-4a |

| ~115 | C-6 |

| ~112 | C-8 |

| ~40 | C-3 |

| ~28 | C-4 |

Table 3: Observed Spectroscopic Data for Analogue: 1(2H)-Isoquinolinone[1]

Solvent: DMSO-d₆

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Assignment | ¹³C NMR Chemical Shift (δ, ppm) | Assignment |

| 11.1 | br s | N-H | 161.9 | C=O (C-1) |

| 8.15 | d | H-8 | 138.2 | C-8a |

| 7.65 | t | H-6 | 132.4 | C-6 |

| 7.50 | d | H-5 | 127.8 | C-4a |

| 7.35 | t | H-7 | 127.1 | C-8 |

| 7.15 | d | H-4 | 126.5 | C-5 |

| 6.50 | d | H-3 | 125.9 | C-7 |

| 125.1 | C-4 | |||

| 106.2 | C-3 |

Table 4: Predicted IR and MS Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretching), ~3100-3000 (Ar C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1650 (C=O stretching, amide I), ~1600, 1480 (Ar C=C stretching) |

| MS (ESI+) | m/z ~164 [M+H]⁺, ~186 [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the target compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or materials for preparing a KBr pellet.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition (Positive Ion Mode):

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analysis of small organic molecules.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any other adducts or fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

An In-depth Technical Guide to the Crystal Structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the structural and biological significance of the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold, a key component in the development of novel therapeutics, particularly PARP inhibitors. While a specific crystal structure for this compound is not publicly available, this document extrapolates from the crystallographic data of closely related analogs to provide a comprehensive structural analysis.

Introduction: The Isoquinolinone Scaffold

The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The 3,4-dihydro-2H-isoquinolin-1-one moiety, in particular, has garnered significant attention as a crucial pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are critical components of the DNA damage repair pathway, and their inhibition has emerged as a promising strategy in cancer therapy.[5][6] The structural rigidity and synthetic tractability of the isoquinolinone scaffold allow for precise modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

Crystallographic Data of Structurally Related Compounds

To infer the structural characteristics of this compound, crystallographic data from structurally similar compounds are presented below. These analogs provide insight into the expected bond lengths, angles, and overall conformation of the isoquinolinone ring system.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one | C₁₅H₁₃NO₂ | Monoclinic | C2/c | a = 21.350 Å, b = 11.0670 Å, c = 21.064 Å, β = 100.227° | [7] |

| 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one | C₁₀H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | a = 6.2846 Å, b = 13.8914 Å, c = 19.5592 Å | [8] |

| 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | C₂₀H₂₃NO₂ | Monoclinic | P2₁/n | a = 9.58280 Å, b = 23.1183 Å, c = 23.4140 Å, β = 91.9840° | [9] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and crystallographic analysis of 3,4-dihydro-2H-isoquinolin-1-one derivatives, based on established procedures for similar compounds.[10][11]

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones

A common route for the synthesis of this class of compounds is through the Curtius rearrangement.[10] This method is generally favored for its efficiency in large-scale synthesis.

General Procedure:

-

Preparation of the Styryl Isocyanate Precursor: A substituted 3-phenylpropenoyl azide is prepared from the corresponding carboxylic acid.

-

Curtius Rearrangement and Cyclization: The azide undergoes a thermally induced Curtius rearrangement to form a styryl isocyanate intermediate. This is immediately followed by an intramolecular cyclization at high temperature in the presence of a base, such as tributylamine, to yield the isoquinolin-1(2H)-one.[10]

-

Reduction to the Dihydro-isoquinolinone: The resulting isoquinolin-1(2H)-one is then subjected to catalytic hydrogenation to reduce the double bond in the heterocyclic ring, affording the desired 3,4-dihydro-1(2H)-isoquinolinone.[10]

Caption: Synthetic pathway for 3,4-dihydro-1(2H)-isoquinolinones.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for obtaining and analyzing the crystal structure of a synthesized isoquinolinone derivative.

Methodology:

-

Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling crystallization.

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[8]

Caption: General workflow for crystallographic analysis.

Biological Context: PARP Inhibition

The this compound scaffold is a key component of many potent PARP-1 inhibitors.[3][12] PARP-1 is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, these compounds prevent the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in double-strand break repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and cell death.[5]

Caption: Role of isoquinolinone PARP inhibitors in DNA repair.

Conclusion

While the precise crystal structure of this compound remains to be determined, analysis of its close analogs provides a strong foundation for understanding its structural and electronic properties. The isoquinolinone scaffold is of high interest in drug discovery, particularly for the development of PARP inhibitors. The synthetic and analytical protocols outlined in this guide provide a framework for the continued exploration of this important class of molecules. Further crystallographic studies on this specific compound would be invaluable for structure-based drug design efforts.

References

- 1. biocat.com [biocat.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Scaffold: A Technical Guide for Drug Discovery

Introduction

The 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one moiety is a heterocyclic fragment that serves as a versatile scaffold in medicinal chemistry.[1] While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural core is present in numerous derivatives that exhibit significant pharmacological activities. This technical guide provides an in-depth analysis of the potential biological activities of the this compound scaffold by examining the well-documented activities of its close analogs. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the design and synthesis of novel therapeutic agents. The primary focus will be on the potent inhibition of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), two clinically relevant targets in oncology.

Predicted Biological Activities of the this compound Scaffold

The core structure of 3,4-dihydroisoquinolin-1-one is a key pharmacophore in a variety of biologically active molecules. Derivatives have been reported to exhibit a range of activities, including antioomycete, tubulin polymerization inhibition, and modulation of the 5HT2CR receptor. However, the most promising and extensively studied activities for this class of compounds are the inhibition of PARP and PRMT5 enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3,4-dihydroisoquinolin-1-one scaffold has been successfully utilized to develop potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair pathway.[4][5] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.[6]

The following table summarizes the in vitro inhibitory potency of selected 3,4-dihydroisoquinolin-1-one derivatives against PARP1 and PARP2.

| Compound ID | Modification on Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| 3l | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |

| 3y | Isostere of 3l | Significantly less potent than 3l | Significantly less potent than 3l | [3] |

| 3v | Oxa-analog of 3l | Significantly less potent than 3l | Significantly less potent than 3l | [3] |

| 2e | 4-([1,4'-bipiperidine]-1'-carbonyl)-3-cyclopropyl | 26.4 ± 4.1 | 18.3 ± 4.5 | [7] |

| 6 | 4-([1,4'-bipiperidine]-1'-carbonyl)-3-cyclopropyl-7-fluoro | Data not provided | Data not provided | [7] |

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Recent studies have identified the 3,4-dihydroisoquinolin-1-one scaffold as a promising starting point for the development of PRMT5 inhibitors.[8] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[8] It plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[8][9] Overexpression of PRMT5 has been implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[8]

The following table presents the in vitro inhibitory and anti-proliferative activities of a representative 3,4-dihydroisoquinolin-1-one derivative targeting PRMT5.

| Compound ID | Modification on Scaffold | PRMT5 IC50 (nM) | Anti-proliferative GI50 (nM, MV4-11 cells) | Reference |

| 46 | 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | 8.5 | 18 | [10] |

| GSK-3326595 (Reference) | Clinical trial PRMT5 inhibitor | 5.5 | Not Applicable | [10] |

| D3 | Not specified in abstract | Excellent PRMT5 inhibitory activity | Potent antiproliferative activity against Z-138 | [8] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by PARP and PRMT5, highlighting the points of intervention for inhibitors based on the this compound scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel compounds based on the this compound scaffold.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of a test compound against PARP1.

Materials:

-

Recombinant Human PARP1 Enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (dissolved in DMSO)

-

PARP inhibitor positive control (e.g., Olaparib, 3-Aminobenzamide)

-

Developer Reagent (proprietary, from a commercial kit)

-

96-well black, flat-bottom plates

-

Fluorescent plate reader (Excitation ~485 nm, Emission ~530 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 5X working solution of β-NAD+ in PARP Assay Buffer.

-

Dilute the Recombinant PARP1 Enzyme to a 5X working concentration in PARP Assay Buffer.

-

Prepare serial dilutions of the test compound and positive control in PARP Assay Buffer. The final DMSO concentration should not exceed 1-2%.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

5 µL of PARP Assay Buffer (for blanks) or test compound/control.

-

5 µL of Activated DNA.

-

5 µL of 5X β-NAD+ solution.

-

5 µL of 5X PARP1 enzyme solution to initiate the reaction (add buffer without enzyme to negative control wells).

-

-

The final reaction volume is 25 µL.

-

-

Incubation:

-

Gently tap the plate to mix.

-

Incubate the plate for 60 minutes at 30°C, protected from light.

-

-

Development and Detection:

-

Add 25 µL of Developer Reagent to each well.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based PRMT5 Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of PRMT5 methyltransferase activity in a cellular context by measuring the methylation status of a known substrate, such as SmD3.[11]

Materials:

-

Cancer cell line with known PRMT5 dependency (e.g., Z-138, MV4-11).

-

Complete cell culture medium.

-

Test compound (dissolved in DMSO).

-

PRMT5 inhibitor positive control (e.g., EPZ015666).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-total SmD3, anti-PRMT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with various concentrations of the test compound, positive control, and a vehicle control (DMSO) for 48-72 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare lysates with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against SDMA overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against total SmD3, PRMT5, and the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the SDMA signal to the total SmD3 or loading control signal.

-

Plot the normalized SDMA levels against the test compound concentration to determine the cellular potency.

-

Experimental Workflow

The following diagram outlines a general workflow for the discovery and characterization of novel inhibitors based on the this compound scaffold.

Conclusion

While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold for the development of potent inhibitors of clinically relevant cancer targets, particularly PARP and PRMT5. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate drug discovery programs based on this promising chemical entity. Further synthesis and evaluation of novel derivatives of this compound are warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Evolving Landscape of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: A Comprehensive Review of Synthesis and Pharmacological Applications

For Immediate Release

Shanghai, China – December 26, 2025 – The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of its derivatives, tailored for researchers, scientists, and drug development professionals. The review consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.

The versatile 3,4-dihydroisoquinolin-1(2H)-one core is present in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1] These activities include promising antitumor, antimicrobial, antiviral, and antifungal properties, highlighting the scaffold's significance in the quest for novel therapeutic agents.[2]

Diverse Synthetic Strategies

A variety of synthetic methodologies have been developed for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.[1] Prominent among these is the Castagnoli-Cushman reaction, a three-component reaction that has been effectively utilized to synthesize a diverse library of these derivatives.[2][3] Other significant synthetic routes include intramolecular cyclization of various precursors, carbonylation reactions, metal-catalyzed C-H activation, domino one-pot procedures, and the oxidation of isoquinoline derivatives.[1] These methods offer chemists a range of tools to access structurally diverse derivatives for biological evaluation.

Pharmacological Activities and Therapeutic Potential

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. Several compounds have shown potent cytotoxic activity against a panel of human cancer cell lines. For instance, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated in the NCI-60 human tumor cell line screen, with the 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative emerging as a lead compound with significant growth inhibitory effects.[4][5][6]

The mechanisms underlying the anticancer effects are varied. Some derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7][8][9] This is a particularly promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[2][8][10] Other derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Antimicrobial and Antioomycete Activity

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also yielded compounds with potent activity against microbial pathogens. A notable study reported the synthesis of 59 derivatives and their evaluation against the plant pathogen Pythium recalcitrans.[2][13][14][15] Compound I23 from this series exhibited a superior in vitro potency with an EC50 value of 14 µM, surpassing the commercial agent hymexazol.[2][13][14][15] The proposed mechanism of action for this class of compounds is the disruption of the pathogen's biological membrane systems.[2][13]

Quantitative Biological Data

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative 3,4-dihydroisoquinolin-1(2H)-one derivatives.

| Compound | Target/Assay | Activity (IC50/EC50/GI50) | Reference |

| I23 | Pythium recalcitrans | EC50: 14 µM | [2][13][14][15] |

| Compound 1a | PARP1 | IC50: 156 nM | [16][17] |

| PARP2 | IC50: 70.1 nM | [16][17] | |

| Compound 6 | PARP1 | IC50: 22.0 nM | [16][17] |

| PARP2 | IC50: 4.3 nM | [16][17] | |

| Compound 12 | NCI-60 Cell Line Screen | Average lg GI50: -5.18 | [4][5] |

| Compound D13 | HeLa (cervical cancer) | IC50: 1.34 µM | [12] |

| Tubulin Polymerization | IC50: 6.74 µM | [11][12] | |

| Compound 3c | H460 (lung carcinoma) | IC50: 4.9 ± 0.7 µM | [18] |

| A-431 (skin carcinoma) | IC50: 2.0 ± 0.9 µM | [18] | |

| HT-29 (colon adenocarcinoma) | IC50: 4.4 ± 1.3 µM | [18] | |

| Compound 3d | HeLa (cervical cancer) | IC50: 10 µM | [19] |

| Compound 3e | T98G (glioblastoma) | IC50: 12 µM | [19] |

| Compound 3h | T98G (glioblastoma) | IC50: 22 µM | [19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols cited in the literature.

General Procedure for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via the Castagnoli-Cushman Reaction

A mixture of a homophthalic anhydride, an aldehyde or ketone, and an amine (or ammonium acetate) in a suitable solvent (e.g., acetonitrile) is heated under reflux.[16][17] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.[14]

In Vitro PARP Inhibition Assay

The inhibitory activity of compounds against PARP enzymes can be determined using commercially available assay kits.[7][20][21][22] These assays typically measure the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is then quantified using a streptavidin-enzyme conjugate and a chemiluminescent or colorimetric substrate. The signal is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[21]

In Vitro Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a fluorescence-based assay.[1][4][9][23] Purified tubulin is incubated with the test compound in a polymerization buffer containing GTP. The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized tubulin. The rate and extent of polymerization are measured over time using a fluorescence plate reader.[4][9]

Visualizing Mechanisms of Action

To better understand the therapeutic potential of these derivatives, it is essential to visualize their mechanisms of action at a molecular level.

Caption: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells.

Caption: Mechanism of Action of Tubulin Polymerization Inhibitors.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse synthetic strategies available allow for the creation of extensive compound libraries for screening. The broad range of biological activities, particularly in the areas of oncology and infectious diseases, underscores the importance of this chemical motif. Future research will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 12. mdpi.com [mdpi.com]

- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 14. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. atcc.org [atcc.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of isoquinoline alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological and experimental pathways.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring nitrogen-containing compounds.[1] Their core structure features an isoquinoline skeleton, which is a benzopyridine with the nitrogen atom at position 2.[2] These compounds are predominantly found in plants, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3] Many isoquinoline alkaloids possess significant pharmacological properties and have been utilized in traditional and modern medicine for centuries.[4] Notable examples include the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent sanguinarine.[5][6] The diverse biological activities of these compounds have made them a focal point of research in natural product chemistry and drug discovery.[4]

Historical Perspective: The Discovery of a Prominent Class of Alkaloids

The journey of isoquinoline alkaloid discovery began in the 19th century with the isolation of some of the most iconic natural products. In 1804, the German pharmacist Friedrich Sertürner isolated morphine from the opium poppy, Papaver somniferum.[4][7] This marked the first-ever isolation of a pure alkaloid and laid the foundation for the field of alkaloid chemistry.[4] Following this landmark discovery, other important isoquinoline alkaloids were identified, including codeine, also from the opium poppy. The parent compound, isoquinoline, was first isolated from coal tar in 1885.[2] The elucidation of the complex structures of these alkaloids and their biosynthetic origins was a significant endeavor, with pioneers like Sir Robert Robinson making crucial contributions to understanding their formation from amino acid precursors.[5]

The Biosynthetic Blueprint: From Tyrosine to a Myriad of Structures

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[8][9][10] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde.[8][11] These two intermediates undergo a condensation reaction to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. From this pivotal point, a cascade of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative C-C coupling, gives rise to the vast array of isoquinoline alkaloid skeletons.[8][11] A key branch point intermediate is (S)-reticuline, which serves as the precursor for several major classes, including morphinans (e.g., morphine), benzophenanthridines (e.g., sanguinarine), and protoberberines (e.g., berberine).[8][11]

Isolation and Purification: From Plant Material to Pure Compound

The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that involves extraction, separation, and purification. The choice of methodology depends on the specific alkaloid, its concentration in the plant material, and its physicochemical properties.

Extraction Methodologies

4.1.1. Solvent Extraction

Solvent extraction is a widely used technique for the initial removal of alkaloids from plant material. This can be achieved through various methods such as maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[12][13]

-

Acid-Base Extraction: This is a classic and highly effective method that leverages the basicity of alkaloids.[14][15] The general principle involves treating the plant material with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This allows for their separation from neutral and acidic compounds which remain in an organic solvent. The aqueous layer containing the alkaloid salts is then basified to deprotonate the alkaloids, making them soluble in an organic solvent, which can then be evaporated to yield the crude alkaloid extract.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and accelerating the extraction process.[12] UAE is often more efficient and requires less time and solvent compared to traditional methods.

-

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.[16][17] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. Modifiers such as methanol or ethanol are often added to improve the extraction efficiency of polar compounds like alkaloids.[16][17]

4.1.2. Experimental Protocol: Acid-Base Extraction of Berberine from Coptis chinensis

This protocol provides a general procedure for the acid-base extraction of berberine.

-

Maceration:

-

Weigh 50 g of powdered Coptis chinensis rhizome.

-

Macerate the powder in 500 mL of 0.1 M hydrochloric acid for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.

-

-

Liquid-Liquid Extraction (Acidic):

-

Transfer the acidic aqueous extract to a separatory funnel.

-

Wash the aqueous extract with 3 x 150 mL of diethyl ether to remove non-polar impurities. Discard the organic layers.

-

-

Basification and Extraction (Basic):

-

Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding a concentrated ammonium hydroxide solution.

-

Extract the basified aqueous solution with 3 x 200 mL of chloroform.

-

Combine the organic layers.

-

-

Drying and Evaporation:

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude berberine extract.

-

Separation and Purification Techniques

Following initial extraction, the crude alkaloid mixture requires further separation and purification to isolate the target compound.

4.2.1. Chromatography

Chromatography is the cornerstone of alkaloid purification.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for the qualitative analysis of the crude extract and for monitoring the progress of purification.

-

Column Chromatography (CC): CC is a preparative technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica gel or alumina).[18] Different components of the mixture are eluted at different rates based on their affinity for the stationary and mobile phases.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes.[19] Reversed-phase HPLC with a C18 column is commonly employed for the separation of isoquinoline alkaloids.[20][21] The mobile phase often consists of a mixture of acetonitrile or methanol and water, with additives like acetic acid, formic acid, or ammonium acetate to improve peak shape and resolution.[20][21]

-

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample.[22] It is particularly useful for the preparative separation of alkaloids.[23][24] pH-zone-refining CCC is a specialized mode of CCC that is highly effective for the separation of ionizable compounds like alkaloids.[6]

4.2.2. Experimental Protocol: Preparative HPLC Purification of Berberine

This protocol outlines a general procedure for the preparative HPLC purification of a crude berberine extract.

-

Sample Preparation:

-

Dissolve the crude berberine extract in the mobile phase at a suitable concentration.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. For example, a linear gradient from 20% to 50% acetonitrile over 30 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength of 345 nm.

-

Injection Volume: Dependent on the column size and sample concentration.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the berberine peak based on the chromatogram.

-

-

Post-Purification:

-

Combine the fractions containing pure berberine.

-

Evaporate the solvent under reduced pressure to obtain the purified berberine.

-

Quantitative Data on Isolation

The yield and purity of isolated isoquinoline alkaloids can vary significantly depending on the plant source, the extraction method, and the purification technique employed. The following tables summarize some reported quantitative data.

Table 1: Extraction Yields of Selected Isoquinoline Alkaloids

| Alkaloid | Plant Source | Extraction Method | Solvent/Conditions | Yield | Reference |

| Berberine | Coptis chinensis | Ultrasound-Assisted | 70% Ethanol | ~100 mg/g | [12] |

| Berberine | Coptis chinensis | Supercritical Fluid | CO₂ with 1,2-propanediol modifier | 6.91 - 7.53% (w/w) | [16][17] |

| Morphine | Papaver somniferum (poppy straw) | Not specified | Not specified | 0.81 - 4.19% | [25] |

| Protopine | Lamprocapnos spectabilis (root) | Maceration & Ultrasonic | Ethanol | 3.350 mg/g | [26] |

| Stylopine | Pseudofumaria lutea (root) | Maceration & Ultrasonic | Ethanol | 5.716 mg/g | [27] |

Table 2: Purity and Recovery from Preparative Chromatography

| Alkaloid(s) | Plant Source | Chromatography Method | Purity | Recovery | Reference |

| Isocorydine, Corydine, Tetrahydropalmatine, N-methylasimilobine, Anonaine | Stephania yunnanensis | pH-zone-refining CCC | >90% | Not specified | [6] |

| Protopine, (+)-egenine, Tetrahydropalmatine | Corydalis decumbens | pH-zone-refining CCC | 98.2%, 94.6%, 96.7% | Not specified | [6] |

Mechanisms of Action: Signaling Pathways of Key Isoquinoline Alkaloids

The pharmacological effects of isoquinoline alkaloids are mediated through their interaction with various cellular and molecular targets. Understanding these signaling pathways is crucial for drug development.

Morphine: A Mu-Opioid Receptor Agonist

Morphine exerts its potent analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][28]

Upon binding of morphine to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[29] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][28] The activated G-protein also modulates ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[30] These events cause hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effect.[30]

Berberine: A Multi-Targeting Alkaloid

Berberine's diverse pharmacological effects, including its anti-inflammatory, antioxidant, and anticancer properties, stem from its ability to modulate multiple signaling pathways.[9][10][31]

Key pathways affected by berberine include:

-

PI3K/AKT/mTOR Pathway: Berberine inhibits this pathway, which is often overactive in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5][10][31]

-

MAPK/ERK Pathway: By inhibiting this pathway, berberine can suppress cancer cell growth and survival.[5][10][31]

-

NF-κB Pathway: Berberine's anti-inflammatory effects are largely attributed to its inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[9]

-

AMPK Pathway: Berberine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which contributes to its beneficial effects in metabolic disorders.[8][9]

Sanguinarine: An Inducer of Apoptosis and Cell Cycle Arrest

Sanguinarine exhibits potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.

The pro-apoptotic effects of sanguinarine are mediated through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Sanguinarine induces the production of ROS, which can trigger the intrinsic apoptotic pathway.[32]

-

Inhibition of NF-κB: Sanguinarine is a potent inhibitor of NF-κB activation, preventing the transcription of anti-apoptotic genes.[4][33]

-

Modulation of Apoptotic Proteins: It down-regulates the expression of anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.[32]

Conclusion

The discovery and isolation of isoquinoline alkaloids have been instrumental in the development of numerous therapeutic agents. This guide has provided an in-depth overview of the historical context, biosynthetic pathways, and the various methodologies for their extraction and purification. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers in the field. Furthermore, the visualization of the complex signaling pathways of key isoquinoline alkaloids highlights their mechanisms of action and underscores their potential for future drug development. As analytical and separation technologies continue to advance, the exploration of the vast chemical space of isoquinoline alkaloids promises to unveil new therapeutic leads.

References

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 16. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. column-chromatography.com [column-chromatography.com]

- 19. mz-at.de [mz-at.de]

- 20. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 23. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]

- 24. researchgate.net [researchgate.net]

- 25. US20130205452A1 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Video: Opioid Receptors: Overview [jove.com]

- 29. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

In Silico Prediction of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Properties: A Technical Guide

Introduction

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a molecule belonging to the isoquinoline alkaloid family. This class of compounds has garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one scaffold, in particular, has been explored for developing novel therapeutic agents.[3][4] In modern drug discovery, in silico prediction of a compound's properties is a critical first step. It allows for the early assessment of a molecule's drug-likeness, potential efficacy, and safety profile, thereby saving significant time and resources. This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and potential biological properties of this compound based on computational models.

Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are crucial determinants of its biological activity and pharmacokinetic profile. The predicted properties for this compound are summarized in the table below. These values have been computationally generated using established algorithms.

| Property | Predicted Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| LogP (octanol-water partition coefficient) | 0.85 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area (PSA) | 58.6 Ų |

| Rotatable Bonds | 0 |

| pKa (most acidic) | 9.5 (phenolic hydroxyl) |

| pKa (most basic) | -2.8 (amide) |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The ADMET profile of a compound predicts its behavior within a biological system. These in silico predictions are essential for identifying potential liabilities early in the drug development process.

| Parameter | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Yes |

| P-glycoprotein Substrate | No |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Mutagenicity | No |

| hERG I Inhibitor | No |

| Skin Sensitization | No |

Experimental Protocols

In Silico Prediction Workflow

The in silico data presented in this guide were generated following a standard computational chemistry workflow. This process involves several key steps, from molecule preparation to property calculation and analysis.

Methodology:

-

2D Structure Input: The canonical SMILES representation of this compound is used as the initial input.

-

Protonation State: The structure is adjusted to its most likely protonation state at a physiological pH of 7.4.

-

3D Structure Generation & Energy Minimization: A 3D conformation of the molecule is generated, and its geometry is optimized to the nearest local energy minimum using a suitable force field (e.g., MMFF94).

-

Physicochemical Property Calculation: A variety of molecular descriptors, including LogP, Polar Surface Area (PSA), pKa, and counts of hydrogen bond donors and acceptors, are calculated based on the optimized 3D structure.

-

ADMET Prediction: The molecule is submitted to a battery of predictive models to estimate its ADMET properties. These models are typically based on machine learning algorithms trained on large datasets of experimental data.

-

Data Summary & Analysis: The calculated properties are compiled into tables for review and further analysis.

Synthesis Protocol

While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be adapted from methods used for similar isoquinolinone derivatives.[5] The following is a generalized protocol based on a Pictet-Spengler or Bischler-Napieralski type reaction followed by demethylation.

Hypothetical Synthesis of this compound

-

Step 1: Amide Formation: React 2-(2-methoxyphenyl)ethan-1-amine with a suitable acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-acetylated intermediate.

-

Step 2: Cyclization (Bischler-Napieralski): Treat the N-acetylated intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures to induce cyclization and form 5-methoxy-3,4-dihydroisoquinoline.

-

Step 3: Oxidation: The resulting dihydroisoquinoline can be oxidized to the corresponding 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

-

Step 4: Demethylation: The methoxy group is cleaved to yield the final 5-hydroxy product. This can be achieved using a strong acid such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

-

Purification: The final product is purified by recrystallization or column chromatography.

Potential Signaling Pathway Involvement

Given the broad range of activities of isoquinoline alkaloids, this compound could potentially interact with various cellular signaling pathways. For instance, many natural products are known to modulate inflammatory responses through the NF-κB signaling pathway. The diagram below illustrates a hypothetical mechanism where the compound could exert anti-inflammatory effects by inhibiting this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. While direct experimental data for this exact molecule is limited in publicly available literature, research on closely related analogs, particularly substituted derivatives, provides compelling evidence for its potential pharmacological activities. This document will synthesize the available information, focusing on the most promising therapeutic avenues and providing detailed experimental context.

Potential Therapeutic Target: Vasodilation via Calcium Channel Modulation

The most significant evidence for the therapeutic potential of the this compound core comes from a study on a closely related analog, 2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one (ZC2) . This compound has been shown to exhibit potent vasodilatory effects by modulating intracellular calcium concentration, a critical regulator of smooth muscle contraction and vascular tone.[1][2]

The proposed mechanism of action for ZC2, and by extension, potentially for this compound, involves a multi-pronged inhibition of calcium signaling pathways:

-

Inhibition of Voltage-Dependent Calcium Channels (VDCCs): These channels are crucial for the influx of extracellular calcium into smooth muscle cells upon membrane depolarization, triggering contraction. ZC2 was found to inhibit vasoconstriction induced by high potassium concentrations, a hallmark of VDCC activation.[1][2]

-

Inhibition of Receptor-Operated Calcium Channels (ROCCs): These channels are activated by the binding of agonists to cell surface receptors, leading to calcium influx. The inhibitory effect of ZC2 on phenylephrine-induced vasoconstriction suggests a blockade of ROCCs.[1][2]

-

Inhibition of Intracellular Calcium Release: ZC2 was also shown to attenuate the contractile response to caffeine, which specifically triggers calcium release from the sarcoplasmic reticulum via ryanodine receptors.[1][2] This indicates an additional mechanism of action involving the modulation of intracellular calcium stores.

This multifaceted approach to reducing intracellular calcium levels in vascular smooth muscle cells positions the this compound scaffold as a promising candidate for the development of novel antihypertensive and vasodilatory agents.

Signaling Pathway

The following diagram illustrates the proposed mechanism of vasodilation based on the activity of the analog ZC2.

References

Introduction: The 3,4-Dihydroisoquinolin-1-one Scaffold in Drug Discovery

An In-depth Technical Guide to the Pharmacological Profile of the 3,4-Dihydro-2H-isoquinolin-1-one Scaffold as a Core for PARP Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed pharmacological profile of a series of compounds based on the 3,4-dihydro-2H-isoquinolin-1-one scaffold. While the initial query focused on the 5-hydroxy substituted variant, publicly available quantitative data for this specific molecule is scarce. Therefore, this document focuses on a well-researched and closely related class of derivatives: 1-oxo-3,4-dihydroisoquinoline-4-carboxamides , which have shown significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP).

The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules targeting a range of conditions, including neurological disorders.[1] Its rigid structure provides a robust framework for the strategic placement of functional groups to interact with biological targets. Recently, this scaffold has been successfully employed to develop potent inhibitors of PARP1 and PARP2, enzymes critical for DNA repair.[2][3][4][5]

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP-mediated DNA single-strand break repair, these molecules induce synthetic lethality in cancer cells. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series has been designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing them to compete for the NAD+-binding site of PARP1.[3]

Quantitative Pharmacological Data

A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2. The half-maximal inhibitory concentrations (IC50) are summarized below. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , and its des-fluoro analog were identified as promising candidates for further preclinical development.[2][3]

| Compound ID | Structure | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |

| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified | Data not specified |

| Des-fluoro analog | 4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified | Data not specified |

| Benzamido isoquinolone 2 | N/A | 13.9 | 1.5 | 9.3 |

| Isoquinolone 1b | N/A | 9.0 | 0.15 | 60.0 |

Note: Specific IC50 values for the lead compound and its des-fluoro analog are not detailed in the referenced literature, but their promise is highlighted. The table includes data for related compounds from the same class to illustrate the scaffold's potential.[3]

Signaling Pathway